Tolyl selenide
Description
Significance of Organoselenium Compounds in Contemporary Chemistry
Organoselenium compounds have garnered significant attention in modern chemistry due to their diverse applications. They serve as versatile reagents and intermediates in organic synthesis, enabling chemo-, regio-, and stereoselective transformations under mild conditions. windows.net Their utility extends to materials science as precursors for metal selenide (B1212193) semiconductor materials. rsc.org Furthermore, in the realm of medicinal chemistry, organoselenium compounds are explored for their potential as therapeutic agents, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai The ability of some organoselenium compounds to mimic the function of selenoenzymes, such as glutathione (B108866) peroxidase, has spurred research into their potential as antioxidants. rsc.orgbenthamdirect.com
Historical Context of Organoselenium Chemistry
The history of organoselenium chemistry dates back to 1836 with the synthesis of the first organoselenium compound, diethylselenium, by Löwig. nih.gov Despite this early discovery, the field saw slow progress for over a century, largely due to the malodorous and unstable nature of many of these compounds. rsc.orgscielo.br A significant turning point came in the early 1970s with the discovery of the selenoxide elimination reaction, which highlighted the synthetic utility of organoselenium reagents. researchgate.net This discovery, coupled with the recognition of selenium as an essential trace element, spurred a rapid expansion of the field. oup.com
Classification and Structural Diversity within Organoselenium Compounds
Organoselenium compounds exhibit a wide structural diversity and can be broadly classified based on the selenium-containing functional group. ontosight.ai This classification is crucial as the properties and reactivity of these compounds are heavily dependent on their structure.
Interactive Data Table: Classification of Organoselenium Compounds
| Class | General Formula | Description |
| Selenols | R-SeH | Selenium analogues of alcohols and thiols. They are generally unstable and have unpleasant odors. wikipedia.org |
| Selenides (Selenoethers) | R-Se-R' | Selenium analogues of ethers and sulfides. They are among the most common organoselenium compounds. wikipedia.org |
| Diselenides | R-Se-Se-R | Selenium analogues of peroxides and disulfides. They are often used as stable precursors for other organoselenium reagents. wikipedia.org |
| Selenoxides | R-Se(=O)-R | Selenium analogues of sulfoxides. wikipedia.org |
| Selenones | R-Se(=O)₂-R | Selenium analogues of sulfones. |
| Selanyl (B1231334) halides | R-Se-X (X = Cl, Br) | Prepared by the halogenation of diselenides and serve as a source of electrophilic selenium. wikipedia.org |
| Selenenic acids | R-Se-OH | Intermediates in the oxidation of selenols. wikipedia.org |
| Seleninic acids | R-Se(=O)OH | Analogues of sulfinic acids. wikipedia.org |
This table can be sorted by Class, General Formula, or Description.
Overview of Tolyl Selenide Derivatives within Organoselenium Chemistry
Within the vast family of organoselenium compounds, this compound derivatives represent a significant subclass. These compounds feature a tolyl group (a methyl-substituted phenyl group) attached to a selenium atom. The position of the methyl group on the phenyl ring (ortho, meta, or para) can influence the compound's properties and reactivity. This compound derivatives, such as di-p-tolyl diselenide, are important precursors for the synthesis of other tolyl-containing organoselenium reagents. These derivatives find applications in various organic transformations and are subjects of study for their potential biological activities. For instance, this compound has been used as a starting material in reactions to form seleniranium salts, which are important intermediates in the functionalization of alkenes. thieme-connect.de
Properties
CAS No. |
22077-56-1 |
|---|---|
Molecular Formula |
C14H14Se |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14Se/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
KARJXHREQJWKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Se]C2=CC=CC=C2C |
Origin of Product |
United States |
Synthetic Methodologies for Tolyl Selenide Derivatives
Classical and Conventional Synthesis Approaches
Conventional methods for synthesizing tolyl selenide (B1212193) and its derivatives have historically relied on foundational reactions in organometallic and nucleophilic substitution chemistry. These approaches, while effective, often require specific conditions and reagents that have been refined over time.
A primary strategy for forming selenides involves the reaction of an organic halide with a selenium-based nucleophile. This process typically begins with the reduction of elemental selenium to form a selenide (Se²⁻) or diselenide (Se₂²⁻) anion. researchgate.netnih.gov These anions then act as potent nucleophiles, displacing the halide from an aryl or alkyl halide, such as a tolyl halide, to form the corresponding selenide. nih.gov
Various reducing agents are employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is commonly used, often in a solvent system like water or ethanol (B145695), to reduce selenium powder. nih.govresearchgate.net Depending on the ratio of reactants, this can produce either sodium hydrogen selenide or sodium diselenide. researchgate.net Other reductants used in traditional methods include sodium hydride (NaH), sodium metal, and organolithium compounds. researchgate.netarkat-usa.org For instance, sodium hydride can reduce elemental selenium to sodium diselenide (Na₂Se₂). researchgate.net These traditional reactions, however, can be limited and may require harsh conditions such as high temperatures and the use of polar, toxic solvents. arkat-usa.org
The general scheme for this reaction is as follows: Se + Reducing Agent → Se²⁻ or Se₂²⁻ 2 Ar-X + Se²⁻ → Ar-Se-Ar + 2 X⁻ (where Ar = tolyl group, X = halide)
Grignard reagents offer a powerful and versatile route to organoselenium compounds. arkat-usa.orgwikipedia.org In this method, a Grignard reagent, such as tolylmagnesium bromide, is first prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). arkat-usa.orgresearchgate.net
This organomagnesium compound then reacts with elemental selenium. The selenium atom inserts into the carbon-magnesium bond of the Grignard reagent, leading to the formation of a magnesium organoselenolate intermediate (ArSeMgBr). arkat-usa.org This intermediate can then react with another molecule of the aryl halide to yield the symmetrical diaryl selenide, such as di-tolyl selenide. arkat-usa.org This approach is particularly effective for creating symmetrical selenides in high yields. arkat-usa.org
One proposed pathway involves the formation of the Grignard reagent, insertion of selenium to form the magnesium organoselenolate, which then reacts with the aryl halide. arkat-usa.org
Step 1: Ar-X + Mg → Ar-Mg-X (Grignard Reagent Formation)
Step 2: Ar-Mg-X + Se → Ar-Se-Mg-X (Selenium Insertion)
Step 3: Ar-Se-Mg-X + Ar-X → Ar-Se-Ar + MgX₂ (Selenide Formation)
Elemental selenium is a fundamental precursor in the synthesis of most organoselenium compounds, including tolyl selenide. researchgate.netmdpi.com Methods involving elemental selenium can be broadly categorized into two strategies: reaction with an organometallic compound or reduction to a selenolate anion followed by alkylation. researchgate.net
The reaction with organometallic compounds, such as Grignard reagents (as discussed in 2.1.2) or organolithium reagents, generates an organyl selenolate anion (RSe⁻ M⁺). researchgate.net A notable example is a one-pot synthesis where an aryl halide, magnesium, and elemental selenium react together in a THF-toluene solvent system under reflux to produce symmetrical selenides in excellent yields. arkat-usa.org In this process, di-4-tolyl selenide has been synthesized with a 98% yield. arkat-usa.org
Alternatively, elemental selenium can be reduced by various agents like NaBH₄, NaH, or lithium triethylborohydride (Li(Et)₃BH) to form selenide or diselenide anions. researchgate.netnih.gov These nucleophilic selenium species are then reacted with an appropriate electrophile, like a tolyl halide, to furnish the desired selenide. nih.gov
| Entry | Reactant (Aryl Halide) | Product | Yield (%) | Reaction Time (h) |
| 1 | 4-Bromoanisole | bis-(4-Methoxyphenyl) selenide | 98 | 1.5 |
| 2 | 4-Bromotoluene | di-4-Tolyl selenide | 98 | 1.5 |
| 3 | Bromobenzene | Diphenyl selenide | 97 | 1.5 |
| 4 | 4-Chlorobromobenzene | bis-(4-Chlorophenyl) selenide | 95 | 2 |
Table 1: Synthesis of Symmetrical Selenides using Aryl Halides, Magnesium, and Elemental Selenium. The reactions were conducted using 1.5 equivalents of magnesium and 1.0 equivalent of elemental selenium in a THF-toluene solvent mixture at 86°C under a nitrogen atmosphere. arkat-usa.org
Early and traditional synthetic routes to organoselenium compounds often required demanding reaction conditions. arkat-usa.org These methods frequently involved the use of polar and toxic solvents, high reaction temperatures, and long reaction times, which could result in lower yields. arkat-usa.org The synthesis of selenides via the reduction of selenium followed by reaction with aryl halides is a long-standing method, though it was often not suitable for inactive or electron-rich aryl halides under these older protocols. arkat-usa.org The development of catalyst-free systems, such as the use of magnesium and elemental selenium, represented a significant improvement over these harsher, more classical approaches. arkat-usa.org
Modern and Green Chemistry Approaches in this compound Synthesis
In response to the growing need for environmentally benign chemical processes, modern synthetic methodologies focus on the principles of green chemistry. These include the reduction of waste, elimination of toxic solvents, and improvement of energy efficiency.
Solvent-free synthesis is a key area of green chemistry that offers significant advantages, including enhanced reaction rates, improved selectivity, lower energy consumption, and reduced chemical waste. rsc.org These techniques are increasingly being applied to the synthesis of organoselenium compounds. rsc.org
Methodologies such as microwave irradiation under solvent-free conditions have been developed for synthesizing organoselenides. rsc.orgsciforum.net For example, the synthesis of bis-selenium-alkene derivatives has been achieved by reacting diphenylacetylene (B1204595) and diphenyl diselenide using a catalytic system under microwave irradiation without any solvent. sciforum.net This approach aligns with green chemistry principles by avoiding toxic solvents and reducing reaction times significantly compared to conventional heating. sciforum.net Such modern techniques represent a promising direction for the future synthesis of this compound derivatives and other organoselenium compounds. rsc.org
Solvent-Free Synthesis Methodologies
Microwave Irradiation Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgacs.org In the synthesis of this compound derivatives, microwave irradiation has been successfully employed to facilitate the formation of the carbon-selenium (C-Se) bond.
One notable application involves the reaction of aryl diazonium fluoroborates with diorganodiselenides. eurekaselect.com Under microwave irradiation, this reaction proceeds rapidly to afford unsymmetrical diaryl selenides, including tolyl-substituted derivatives. The use of microwave heating accelerates the decomposition of the diazonium salt and the subsequent reaction with the diselenide, providing a time-efficient route to these compounds. eurekaselect.com
The synthesis of selenazole derivatives has also been significantly improved through microwave-assisted methods. rsc.org Compared to classical heating, microwave irradiation provides excellent yields and drastically shorter reaction times for the condensation reactions leading to these heterocyclic systems. rsc.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Selenazole Derivatives rsc.org
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional (Room Temp) | 1440 min | Moderate |
| 2 | Microwave Irradiation (200W) | 60 min | High |
Ball Milling Applications (Mechanochemical Synthesis)
Mechanochemistry, particularly ball milling, offers a solvent-free or low-solvent approach to chemical synthesis, aligning with the principles of green chemistry. nih.govresearchgate.net This technique utilizes mechanical force to induce chemical reactions, often in the solid state. The synthesis of organoselenium compounds, including tolyl selenides, has been successfully achieved using ball milling.
A general and efficient method involves the reaction of organic halides with magnesium and elemental selenium under ball milling conditions. researchgate.net This approach allows for the in situ generation of magnesium-based selenium nucleophiles that readily react with a variety of aryl halides, including tolyl halides, to form both symmetrical and unsymmetrical selenides. researchgate.netarkat-usa.org The process is notable for its operational simplicity and tolerance to a wide range of functional groups. researchgate.net
Furthermore, a transition-metal-free protocol for the synthesis of diaryl diselenides has been developed using ball milling. mdpi.com This method involves the reaction of aryl diazonium tetrafluoroborates with potassium selenocyanate (B1200272) on the surface of alumina, providing a clean and efficient route to diaryl diselenides which can be precursors to tolyl selenides. mdpi.com
Table 2: Mechanochemical Synthesis of Symmetrical Diselenides researchgate.net
| Substrate (Aryl Halide) | Product | Yield (%) |
| Iodobenzene | Diphenyl diselenide | 92 |
| 4-Iodotoluene | Di-p-tolyl diselenide | 85 |
| 4-Bromoanisole | Bis(4-methoxyphenyl) diselenide | 88 |
Visible Light Irradiation
The use of visible light as a renewable energy source to drive chemical reactions has gained significant traction. mdpi.com In the context of this compound synthesis, visible light-mediated methods provide a mild and environmentally friendly alternative to traditional synthetic protocols. These reactions often proceed at ambient temperature and without the need for aggressive reagents.
A notable example is the metal- and photocatalyst-free synthesis of unsymmetrical diaryl selenides. nih.gov This method utilizes visible blue light to promote the reaction between diorganoyl diselenides and electron-rich arenes or indoles. nih.govnih.gov The reaction proceeds under an air atmosphere with ethanol as a benign solvent, yielding a variety of asymmetric diaryl selenides in good to excellent yields. nih.gov The generation of selenyl radicals via the homolytic cleavage of the Se-Se bond under visible light is a key step in this transformation. nih.gov
This approach is particularly attractive due to its operational simplicity and the avoidance of transition metal catalysts and photosensitizers, which can contaminate the final product and complicate purification. nih.gov
Transition-Metal-Catalyzed Protocols
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of tolyl selenides is no exception. Copper and palladium are two of the most extensively used metals for facilitating the formation of C-Se bonds, offering high efficiency and broad substrate scope.
Copper-Catalyzed C-Se Bond Formation
Copper-catalyzed cross-coupling reactions represent a cost-effective and reliable method for the synthesis of diaryl selenides. A significant advancement in this area is the copper(I) iodide (CuI)-catalyzed reaction of aryl halides with arylboronic acids and elemental selenium. eurekaselect.com This one-pot, three-component reaction allows for the efficient synthesis of a wide range of unsymmetrical diaryl selenides, including those bearing a tolyl group.
The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. A key advantage of this method is the use of readily available and less toxic elemental selenium as the selenium source. Furthermore, the development of reusable magnetic nanocatalysts, such as M-MCF@Gua-Cu, offers a greener alternative with simplified work-up procedures. eurekaselect.com
Table 3: Copper-Catalyzed Synthesis of Unsymmetrical Diaryl Selenides
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| Iodobenzene | Phenylboronic acid | Diphenyl selenide | 95 |
| 4-Iodotoluene | Phenylboronic acid | 4-Tolyl phenyl selenide | 92 |
| 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 4-Nitrophenyl 4-tolyl selenide | 88 |
Palladium-Catalyzed Cross-Coupling Reactions
In a typical palladium-catalyzed C-Se bond formation, an aryl halide or triflate (such as a tolyl halide) is reacted with a selenium nucleophile in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the selenium reagent and subsequent reductive elimination to yield the desired diaryl selenide and regenerate the Pd(0) catalyst.
Transition-Metal-Free and Base-Free Routes
The development of synthetic methods that avoid the use of transition metals and strong bases is highly desirable, as it simplifies purification procedures and reduces the environmental impact of the synthesis. Several innovative transition-metal-free and, in some cases, base-free routes to diaryl selenides have been reported.
One such method involves the calcium-mediated C–F bond activation in activated fluoroarenes for the synthesis of unsymmetrical diaryl selenides. eurekaselect.com This reaction proceeds in high yields for substrates bearing electron-withdrawing groups. eurekaselect.com
Another approach utilizes aryl hydrazine (B178648) hydrochlorides as aryl radical precursors in a base-promoted one-pot reaction with diselenides. eurekaselect.com This air-driven radical process provides access to a variety of unsymmetrical diaryl selenides in moderate to good yields. eurekaselect.com
Furthermore, a simple and efficient procedure for the synthesis of symmetrical selenides has been developed through the reaction of aryl or alkyl halides with magnesium and elemental selenium in the absence of any catalyst or ligand. This method relies on the in situ formation of a Grignard reagent, which then reacts with elemental selenium.
Visible light has also been employed to promote the synthesis of 3-selenylindoles and asymmetric diarylselenides from diorganoyl diselenides and electron-rich arenes without the need for transition metal complexes or organic photocatalysts, and importantly, without the requirement of a base. nih.gov
Oxidative Cross-Coupling with Diorganyl Dichalcogenides and Arylboronic Acids
A prominent method for synthesizing unsymmetrical diaryl selenides, including this compound derivatives, involves the palladium-catalyzed oxidative cross-coupling of diorganyl dichalcogenides with arylboronic acids. This reaction is suggested to proceed through a migratory insertion process involving a palladium carbene intermediate. rsc.org The use of aryl alkyl selenides in a deselenilative cross-coupling with organoboranes, where the organoselenium moiety acts as a pseudohalide, has also been developed. rsc.org This process is facilitated by the synergistic action of palladium(0) and a copper(I) salt. rsc.org
Microwave-assisted palladium-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids has demonstrated broad substrate compatibility and scalability, providing moderate to good yields. rsc.org This methodology offers a practical approach by utilizing commercially available boronic acids. rsc.org
| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-tosylhydrazones and arylboronic acids | Palladium catalyst | Olefin derivatives | Proceeds via a migratory insertion of a Pd carbene intermediate. | rsc.org |
| Aryl alkyl selenides and organoboranes | Palladium(0), Copper(I) thiophene-2-carboxylate | Unsymmetrical diaryl selenides | Organoselenium acts as a pseudohalide; microwave irradiation enhances reaction. | rsc.org |
Arylhydrazine-Mediated Selenide Synthesis
While direct arylhydrazine-mediated synthesis specifically for this compound is not extensively detailed in the provided context, related methodologies suggest plausible pathways. For instance, palladium-catalyzed reactions of N-tosylhydrazones with arylboronic acids provide a route to olefin derivatives, indicating the reactivity of hydrazine derivatives in cross-coupling reactions. rsc.org
Direct Ester-to-Amide Bond Transformation in Organoselenium Contexts
The direct transformation of esters to amides is a significant reaction in organic synthesis. researchgate.netresearchgate.netyoutube.comnih.gov This conversion can be achieved through various methods, including base-promoted direct amidation and transition metal-catalyzed cross-coupling. researchgate.netresearchgate.net While not directly involving the synthesis of a C-Se bond, this transformation is relevant in the broader context of functional group interconversions within molecules that may also contain an organoselenium moiety.
Catalytic methods for the direct amidation of unactivated esters are of particular interest as they offer a more atom-economical approach compared to methods requiring stoichiometric activating agents. nih.govmdpi.com Nickel catalysts, for example, have been shown to activate the C(acyl)-O bond of alkyl esters for direct amide bond formation. researchgate.net
Mechanochemical Synthesis of Organoselenium Nucleophiles
Mechanochemistry has emerged as a powerful, solvent-free method for the synthesis of organoselenium compounds. nih.govresearchgate.netresearchgate.net This technique allows for the in-situ formation of magnesium-based selenium nucleophiles from organic halides, magnesium metal, and elemental selenium through mechanical stimulation. nih.govresearchgate.netresearchgate.net This process, often conducted under liquid-assisted grinding (LAG) conditions, avoids the need for complex pre-activation procedures and is applicable to a wide range of substrates. nih.govresearchgate.net
This method facilitates the synthesis of symmetrical diselenides upon work-up in air, as well as unsymmetrical monoselenides through one-pot nucleophilic addition reactions with various electrophiles. researchgate.net The utility of this approach has been demonstrated in the regioselective selenylation of diiodoarenes and polyaromatic aryl halides, which can be challenging to achieve using traditional solution-based methods. researchgate.net
| Method | Reactants | Key Features | Products | Reference |
|---|---|---|---|---|
| Liquid-Assisted Grinding (LAG) | Organic halides, Magnesium, Elemental selenium | In-situ formation of selenium nucleophiles; no pre-activation needed; broad substrate scope. | Symmetrical diselenides, Unsymmetrical monoselenides | nih.govresearchgate.netresearchgate.net |
One-Pot Multicomponent Synthetic Strategies
One-pot multicomponent reactions represent an efficient and atom-economical strategy for the synthesis of complex organoselenium compounds. nih.govresearchgate.net These methods have seen significant advancements, including both metal-catalyzed and metal-free approaches. nih.gov For example, a one-pot synthesis of symmetrical diselenides and ditellurides from halides using CuO nanopowder, elemental selenium or tellurium, and a base has been reported. semanticscholar.org
These strategies offer new avenues for synthesizing organoselenium compounds with diverse structures and potential applications. nih.gov Research in this area continues to focus on developing novel and improved strategies, addressing challenges such as site-selectivity and the late-stage selenylation of complex molecules. nih.gov
Specific Approaches for this compound Isomers and Analogues
Synthesis of Di-p-Tolyl Selenide
A straightforward and efficient procedure for the synthesis of symmetrical diaryl selenides, such as di-p-tolyl selenide, involves the reaction of aryl halides with magnesium and elemental selenium. arkat-usa.org This reaction is typically carried out in a mixed solvent system like THF and toluene (B28343) under reflux conditions, without the need for a catalyst or ligand. arkat-usa.org This method has been shown to produce di-4-tolyl selenide in high yield (98%). arkat-usa.org
| Reactants | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| p-Bromotoluene | Magnesium, Elemental Selenium, THF/Toluene, Reflux | 98% | arkat-usa.org |
Synthesis of Di-o-Tolyl Selenide
The synthesis of symmetrical diaryl selenides, such as di-o-tolyl selenide, can be achieved through various methods. A notable and efficient approach involves the reaction of an aryl halide with elemental selenium in the presence of a reducing agent or a metal mediator.
One established, catalyst-free method utilizes magnesium to facilitate the reaction between an aryl bromide and selenium powder. arkat-usa.org In this procedure, the Grignard reagent, o-tolylmagnesium bromide, is formed in situ from o-tolyl bromide and magnesium chips. This organometallic intermediate then reacts with elemental selenium. arkat-usa.orgresearchgate.net The subsequent reaction with another molecule of o-tolyl bromide yields the final di-o-tolyl selenide product. arkat-usa.org
The general reaction scheme is as follows:
Formation of the Grignard reagent: o-Tolyl-Br + Mg → o-Tolyl-MgBr
Reaction with selenium: o-Tolyl-MgBr + Se → o-Tolyl-SeMgBr
Coupling reaction: o-Tolyl-SeMgBr + o-Tolyl-Br → (o-Tolyl)₂Se + MgBr₂
Research indicates that this reaction is typically conducted under an inert nitrogen atmosphere in a solvent mixture such as tetrahydrofuran (THF) and toluene at reflux temperature (around 86°C). arkat-usa.org While this method is effective for a range of symmetrical selenides, the steric hindrance presented by the ortho-methyl group in o-bromotoluene can influence the reaction kinetics, often leading to longer reaction times compared to its para-isomer, di-p-tolyl selenide. arkat-usa.org
| Reactants | Reagents | Solvent | Conditions | Product | Yield | Ref |
| o-Tolyl bromide | Magnesium, Selenium | THF/Toluene | Reflux (86°C), N₂ atmosphere | Di-o-tolyl selenide | Good to Excellent | arkat-usa.orgresearchgate.net |
| Phenyl bromide | Magnesium, Selenium | THF/Toluene | Reflux (86°C), N₂ atmosphere | Diphenyl selenide | 95% | arkat-usa.org |
| p-Tolyl bromide | Magnesium, Selenium | THF/Toluene | Reflux (86°C), N₂ atmosphere | Di-p-tolyl selenide | 98% | arkat-usa.org |
Table 1: Synthesis of Symmetrical Diaryl Selenides. Yields for di-o-tolyl selenide are generally reported as good, though specific percentages can vary based on reaction duration. The table includes related compounds for comparison of yields and reaction efficiency.
Synthesis of Unsymmetrical Phenyl Tolyl Selenides
The synthesis of unsymmetrical diaryl selenides, such as phenyl this compound, requires strategies that allow for the controlled coupling of two different aryl groups to a central selenium atom. Several modern synthetic methods have been developed to achieve this selectively and in high yields.
One prominent strategy involves the palladium-catalyzed cross-coupling reaction between an aryl iodide or triflate and an organotin selenide, such as tributylphenyltin (B1297740) selenide (Bu₃SnSePh). researchgate.net This approach allows for the efficient formation of the C-Se bond between the phenylseleno moiety and the tolyl group (from a tolyl iodide or triflate).
Another effective method is the non-catalytic reaction of tributylphenyltin selenide with aryldiazonium salts (ArN₂BF₄). researchgate.net This reaction provides a pathway to unsymmetrical diaryl selenides under different conditions than the palladium-catalyzed routes.
More recently, metal-free approaches have gained attention. One such one-pot tandem process begins with the copper-catalyzed reaction of an aryl iodide with elemental selenium to form a symmetrical diaryl diselenide. researchgate.net Without isolation, this intermediate is then coupled with a different aryl iodide to produce the desired unsymmetrical diaryl selenide in good yields. researchgate.net For instance, diphenyl diselenide can be prepared and subsequently reacted with a tolyl iodide to yield phenyl this compound.
The cleavage of the Se-Se bond in a diselenide is a key step in many syntheses of unsymmetrical selenides. Systems like Samarium/catalytic Cobalt(II) chloride (Sm/cat. CoCl₂) can cleave the Se-Se bond in diaryl diselenides, creating a "living" intermediate that readily reacts with alkyl halides. researchgate.net While this is primarily shown for alkyl aryl selenides, modifications of this principle can be applied to aryl-aryl coupling.
| Aryl Group 1 Precursor | Aryl Group 2 Precursor | Catalyst/Reagent | Method | Product | Yield | Ref |
| Phenylseleno precursor (e.g., Bu₃SnSePh) | Tolyl iodide or triflate | Palladium catalyst | Cross-coupling | Phenyl this compound | High | researchgate.net |
| Phenylseleno precursor (e.g., Bu₃SnSePh) | Tolyl diazonium salt (Tolyl-N₂BF₄) | None | Diazonium salt reaction | Phenyl this compound | High | researchgate.net |
| Phenyl iodide | Tolyl iodide | Cu₂O, KOH / Elemental Se | One-pot tandem reaction | Phenyl this compound | Good | researchgate.net |
| Diphenyl diselenide | Tolyl halide | Sm/cat. CoCl₂ | Reductive Se-Se cleavage | Phenyl this compound | Good | researchgate.net |
Table 2: Selected Methodologies for the Synthesis of Unsymmetrical Phenyl Tolyl Selenides.
Spectroscopic and Structural Characterization of Tolyl Selenide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organoselenium compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, the chemical environment of atoms, and their connectivity.
¹H NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in a molecule. In a typical tolyl selenide (B1212193), such as di-p-tolyl diselenide, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the tolyl ring and the protons of the methyl group.
For a para-substituted tolyl group, the aromatic region typically shows a characteristic AA'BB' system, which often appears as two distinct doublets due to the coupling between ortho- and meta-protons. The methyl group protons appear as a singlet in the aliphatic region of the spectrum. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electronic effects of the selenium atom.
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Di-p-tolyl disulfide* | Aromatic (ortho to S) | ~7.45 | Doublet | ~8.0 |
| Aromatic (meta to S) | ~7.10 | Doublet | ~8.0 | |
| Methyl (CH₃) | ~2.30 | Singlet | N/A |
*Note: Data is for the closely related sulfur analog, di-p-tolyl disulfide, as a representative example. The chemical shifts for tolyl selenides are expected to be in a similar range.
¹³C NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. In di-p-tolyl diselenide, four distinct signals are expected for the tolyl group: one for the methyl carbon, and four for the aromatic carbons (C-ipso, C-ortho, C-meta, and C-para). The chemical shift of the ipso-carbon (the carbon directly attached to the selenium) is particularly sensitive to the nature of the substituent.
| Compound | Assignment | Chemical Shift (δ, ppm) |
| Di-p-tolyl disulfide* | C-ipso (C-S) | ~136.5 |
| C-para (C-CH₃) | ~137.5 | |
| C-ortho | ~129.9 | |
| C-meta | ~127.5 | |
| Methyl (CH₃) | ~21.1 |
*Note: Data is for the closely related sulfur analog, di-p-tolyl disulfide, as a representative example. The chemical shifts for tolyl selenides are expected to be in a similar range.
⁷⁷Se NMR Applications in Organoselenium Characterization
Selenium-77 (⁷⁷Se) NMR is a powerful and direct method for characterizing organoselenium compounds. The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) with a natural abundance of 7.63%. A key feature of ⁷⁷Se NMR is its exceptionally wide range of chemical shifts, spanning over 3000 ppm, which makes it highly sensitive to the electronic and steric environment of the selenium atom. rsc.org
This sensitivity allows ⁷⁷Se NMR to serve as a "fingerprint" for different types of selenium functionalities. For instance, diselenides typically resonate in a distinct region of the spectrum. The chemical shift of diaryl diselenides is influenced by the nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally cause a downfield shift (higher ppm value), indicating a deshielding of the selenium nucleus, while electron-donating groups cause an upfield shift. nih.gov
For di-p-tolyl diselenide, the methyl group is electron-donating, and its ⁷⁷Se chemical shift is found upfield relative to the unsubstituted diphenyl diselenide (δ ≈ 463 ppm in CDCl₃). mdpi.com Studies have also shown that the ⁷⁷Se chemical shifts of diselenides are notably dependent on temperature, exhibiting a linear downfield shift with increasing temperature. rsc.orgnih.gov This phenomenon is attributed to the rotation around the Se-Se bond and the sampling of different conformers at higher temperatures. rsc.orgnih.gov
| Selenium Functional Group | Typical ⁷⁷Se Chemical Shift Range (δ, ppm) |
| Selenolates (RSe⁻) | -270 to -240 |
| Selenols (RSeH) | ~ -80 |
| Diselenides (RSeSeR) | 230 to 360 |
| Selenenyl Sulfides (RSeSR') | 250 to 340 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a tolyl selenide compound is characterized by absorption bands corresponding to the vibrations of the tolyl group.
Key absorption bands include the C-H stretching vibrations of the aromatic ring and the methyl group, and the C=C stretching vibrations within the aromatic ring. The C-Se stretching vibration also occurs, but it is typically weak and falls in the far-infrared region (below 600 cm⁻¹), which is often outside the range of standard mid-IR spectrometers.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
*Note: Data is based on characteristic regions for aromatic compounds and data for the analogous diphenyl diselenide. Specific peak positions can vary slightly.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
A key feature in the mass spectrum of any selenium-containing compound is its distinctive isotopic pattern. Selenium has six stable isotopes, with the most abundant being ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any selenium-containing fragments, which is a definitive indicator of the presence of selenium in the molecule.
Upon ionization, the molecular ion of a compound like di-p-tolyl diselenide can undergo fragmentation. The weakest bond, the Se-Se bond, is expected to cleave readily, leading to a prominent fragment ion corresponding to the tolylselanyl cation ([CH₃C₆H₄Se]⁺). Further fragmentation can involve the loss of the selenium atom or fragmentation of the tolyl ring itself.
| Ion/Fragment | Description | Expected m/z (for ⁸⁰Se) |
| [M]⁺ | Molecular Ion | 342 |
| [M/2]⁺ or [C₇H₇Se]⁺ | Cleavage of Se-Se bond | 171 |
| [C₇H₇]⁺ | Loss of Se from [C₇H₇Se]⁺ | 91 |
X-ray Crystallography and Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular geometry, including bond lengths, bond angles, and dihedral angles, can be established.
The Se-Se bond length in elemental selenium is typically in the range of 2.34–2.35 Å, and the C-Se bond length in aromatic selenides is approximately 1.91 Å. materialsproject.org These values serve as benchmarks for the structural parameters expected in the crystal structure of a this compound compound.
Single-Crystal X-ray Diffraction Studies of this compound Derivatives
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid. chemicalbook.com This method has been successfully applied to di-p-tolyl selenide, providing detailed insights into its molecular structure.
The analysis of di-p-tolyl selenide revealed that it crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group was identified as P2₁2₁2₁, and the unit cell contains four molecules. iucr.org The determination of crystal structures from microcrystals can also be achieved using small-molecule serial femtosecond X-ray crystallography (smSFX), a technique particularly useful for beam-sensitive materials. nih.gov
The crystallographic data for di-p-tolyl selenide is summarized in the interactive table below.
Analysis of C-Se-C Bond Angles and Molecular Conformations
The molecular geometry of di-p-tolyl selenide, as determined by single-crystal X-ray diffraction, reveals important details about its bonding and conformation. The Se-C bond distance is 1.93 Å, and the C-Se-C valence angle is 106°. iucr.org This bond angle is consistent with values observed in other organoselenium compounds. For comparison, the C-Se-C angle in bis(4-nitrophenyl) selenide is 99.48 (13)°. nih.gov
The conformation of the molecule is characterized by the relative orientation of the two tolyl groups. The normals to the planes of the two aromatic rings in di-p-tolyl selenide form a dihedral angle of 55° with each other. iucr.org This twisted conformation is a key feature of its three-dimensional structure. Theoretical conformational analysis of related compounds, such as divinyl selenide, has also been used to understand the stable conformations in solution. nih.gov
The key structural parameters for di-p-tolyl selenide are presented in the interactive table below.
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of di-p-tolyl selenide, the molecular orientation within the unit cell leads to a specific packing arrangement. iucr.org While the original study does not detail specific supramolecular interactions in modern terms, the close approach between carbon atoms of adjacent molecules, such as a 3.31 Å distance between certain carbons, suggests the importance of van der Waals forces in the crystal packing. iucr.org
Advanced Spectroscopic Techniques: Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the electronic structure of materials. researchgate.net This element-specific technique involves the excitation of a core electron to an unoccupied state, providing information about the local bonding environment and molecular orientation. iucr.orgnist.gov NEXAFS spectra are characterized by sharp resonances just above an absorption edge, which act as a "fingerprint" for the chemical state and coordination of the absorbing atom. iucr.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized this compound derivative, elemental analysis would be performed to confirm that the empirical formula matches the expected molecular formula. This is typically done by combustion analysis for carbon and hydrogen, while selenium content can be determined by various methods, including inductively coupled plasma optical emission spectrometry (ICP-OES) after sample digestion. nih.govmdpi.com
The theoretical elemental composition of di-p-tolyl selenide (C₁₄H₁₄Se) is a benchmark against which experimental results are compared.
The calculated elemental composition for di-p-tolyl selenide is presented in the interactive table below.
Reaction Mechanisms and Chemical Transformations of Tolyl Selenide Derivatives
Oxidative Transformations of Selenides
The selenium atom in tolyl selenides is susceptible to oxidation, leading to the formation of selenoxides and selenones. These oxidative transformations are fundamental to many synthetic applications of organoselenium chemistry.
The oxidation of tolyl selenides to tolyl selenoxides is a common and synthetically useful transformation. This process involves the conversion of the selenium atom from a +2 to a +4 oxidation state. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) being among the most frequently used. wikipedia.org The electrochemical oxidation of di(4-methylphenyl) selenide (B1212193) has also been investigated, leading primarily to the formation of the corresponding selenoxide. marquette.edu
The reaction is generally efficient and proceeds under mild conditions. For instance, the oxidation of a prochiral diaryl selenide to a selenoxide can be achieved with high diastereoselectivity. mdpi.com The resulting tolyl selenoxides are stable, isolable compounds that serve as important intermediates in further chemical transformations, most notably in syn-elimination reactions to form alkenes. wikipedia.orgnih.gov
Table 1: Common Oxidizing Agents for the Conversion of Tolyl Selenides to Tolyl Selenoxides
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solutions, room temperature | wikipedia.org |
| meta-Chloroperoxybenzoic Acid (mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂), low temperatures | wikipedia.org |
| Ozone (O₃) | Dichloromethane, -78 °C | mdpi.com |
| Electrochemical Oxidation | Acetonitrile, controlled potential | marquette.edu |
Tolyl selenoxides can undergo further oxidation to form tolyl selenones, where the selenium atom is in a +6 oxidation state. This step typically requires stronger oxidizing agents than the initial oxidation to the selenoxide, as the electron-withdrawing character of the oxygen atom in the selenoxide makes the selenium less susceptible to further oxidation. nih.gov Reagents such as potassium permanganate (KMnO₄) or peroxy acids in the presence of a catalyst can be used to effect this transformation. nih.gov
Vinyl selenones, a class of activated alkenes, have gained significant attention in organic synthesis due to their utility as Michael acceptors and their ability to participate in various cycloaddition and domino reactions. nih.gov The phenylselenonyl group in these compounds acts as an excellent leaving group, facilitating subsequent transformations. nih.gov
The oxidation of selenides is believed to proceed through a direct oxygen transfer mechanism from the oxidant to the selenium atom. nih.gov In the case of hydrogen peroxide, the reaction can be catalyzed by the selenide itself, leading to an autocatalytic process. nih.gov Computational studies on the oxidation of organic phenylselenides by H₂O₂ have provided evidence for a direct mechanism. nih.gov
The mechanism of selenoxide elimination, a key reaction of the resulting selenoxides, is a concerted, intramolecular syn-elimination process. wikipedia.orgnih.gov This reaction involves a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base to abstract a β-proton, leading to the formation of an alkene and a selenenic acid. nih.gov The selenenic acid intermediate is often unstable and can undergo further reactions. nih.gov
Nucleophilic and Electrophilic Reactivity
The selenium atom in tolyl selenide derivatives can act as either a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants. This dual reactivity is a cornerstone of organoselenium chemistry.
This compound can be deprotonated to form a tolylselenolate anion, which is a potent nucleophile. researchgate.net These nucleophiles readily participate in Sₙ2 reactions with a variety of electrophiles, such as alkyl halides and epoxides, to form new carbon-selenium bonds. researchgate.net The high nucleophilicity of selenolates allows these reactions to proceed efficiently under mild conditions. researchgate.net
For example, the reaction of a tolylselenolate with an alkyl halide will yield an unsymmetrical this compound. The resulting selenide can then be used in subsequent synthetic steps, such as oxidation and elimination to introduce a double bond.
Table 2: Examples of Nucleophilic Substitution Reactions with this compound-Based Nucleophiles
| Electrophile | Product | Reaction Type | Reference |
| Alkyl Halide | Unsymmetrical this compound | Sₙ2 | researchgate.net |
| Epoxide | β-Hydroxy this compound | Ring-opening | researchgate.net |
| Propargyl Bromide | Propargyl Tolyl Selenoether | Sₙ2 | nih.gov |
In the presence of an oxidizing agent or a Lewis acid, the selenium atom in this compound derivatives can become electrophilic. A common method for generating electrophilic selenium species is the reaction of ditolyl diselenide with halogens or other oxidizing agents to form tolylselenenyl halides (Tol-Se-X, where X = Cl, Br). wiley-vch.de
These electrophilic selenium reagents readily add to alkenes and alkynes in a stereospecific anti-addition manner, proceeding through a seleniranium ion intermediate. wiley-vch.dethieme-connect.de The intermediate can then be trapped by a nucleophile, which can be either the halide from the reagent or an external nucleophile from the solvent or an additive. wiley-vch.de This reaction, known as electrophilic selenylation, is a powerful tool for the functionalization of carbon-carbon multiple bonds. wiley-vch.de
Furthermore, electrophilic aromatic substitution can occur where an electrophilic selenium species reacts with an electron-rich aromatic ring. nih.govmasterorganicchemistry.com
Addition Reactions Involving Tolueneselenenyl Chloride
Tolueneselenenyl chloride, specifically 4-tolueneselenenyl chloride, serves as a key reagent in electrophilic addition reactions to unsaturated carbon-carbon bonds, such as those in alkenes and allenes. The mechanism of these additions has been a subject of detailed investigation, revealing complex equilibria and intermediate species.
When 4-tolueneselenenyl chloride (ArSeCl, where Ar = 4-tolyl) reacts with ethylene, the initially expected product, the normal 1:1 adduct (2-chloroethyl 4'-tolyl selenide), is not the first species observed. Instead, the reaction initially yields the selenide dichloride. cdnsciencepub.com This observation is explained by a reversible reaction between the normal adduct and unreacted 4-tolueneselenenyl chloride, which establishes an equilibrium involving the product, starting material, di-4-tolyl diselenide, and the selenide dichloride. cdnsciencepub.com The normal adduct only begins to appear after a significant portion of the initial tolueneselenenyl chloride has been consumed. cdnsciencepub.com
The general mechanism for the electrophilic addition of areneselenenyl halides to alkenes is believed to proceed through a bridged intermediate, known as a seleniranium ion. researchgate.net This intermediate is formed by the attack of the electrophilic selenium on the alkene double bond. The subsequent step involves the nucleophilic attack of the chloride ion on one of the carbon atoms of the bridged ion, leading to the final anti-addition product. researchgate.net In the case of allenes, the reaction with 4-tolueneselenenyl chloride involves the formation of alkylideneseleniranium ions or alkylideneepiselenuranes as intermediates. researchgate.net These intermediates can then isomerize before the final product-determining step. researchgate.net
Kinetic studies support a mechanism involving the formation of the seleniranium ion, which may open to a more stable carbocationic species before the final product-forming step, particularly if the carbocation can be stabilized by adjacent groups. researchgate.net
Table 1: Products and Intermediates in the Addition of 4-Tolueneselenenyl Chloride to Ethylene
| Reactant | Initial Product Observed | Normal Adduct | Key Intermediate | Equilibrium Components |
| 4-Tolueneselenenyl Chloride + Ethylene | Selenide Dichloride | 2-chloroethyl 4'-tolyl selenide | Seleniranium ion | Adduct, ArSeCl, Di-4-tolyl diselenide, Selenide dichloride |
Carbon-Selenium Bond Activation and Cleavage
The carbon-selenium (C-Se) bond in this compound and its derivatives is amenable to activation and cleavage through various chemical methods. These transformations are crucial for the further functionalization of organoselenium compounds and their use in synthetic chemistry.
Transition metals, particularly palladium, are highly effective catalysts for the activation of C–Se bonds. mangalkotegovtcollege.orgsemanticscholar.org Palladium-catalyzed reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the C-Se bond in aryl selenides. rsc.org The general catalytic cycle for these transformations often involves the oxidative addition of the C(aryl)-Se bond to a low-valent palladium complex (e.g., Pd(0)). This step forms a Pd(II) intermediate, which can then undergo further reactions such as insertion of an unsaturated partner (like an alkyne or allene) or transmetalation, followed by reductive elimination to form the final product and regenerate the Pd(0) catalyst. researchgate.net
Selenium-ligated palladium(II) complexes have demonstrated extremely high activity as catalysts, for instance, in the Heck reaction, outperforming analogous phosphorus and sulfur-based catalysts. nih.gov These catalysts can be synthesized readily and show enhanced stability. nih.gov Palladium-catalyzed intramolecular carbamoselenation of alkynes involves the cleavage of a C–Se bond and subsequent addition across the alkyne, leading to the formation of α-alkylidenelactams. semanticscholar.org Similarly, direct selenation of aryl C-H bonds can be achieved using palladium catalysis, often with the assistance of a directing group to control regioselectivity. rsc.org
Table 2: Examples of Palladium-Catalyzed C-Se Bond Activation Reactions
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |
| Heck Reaction | Selenium-ligated Pd(II) complexes | Aryl bromides, Alkenes | Substituted Alkenes | nih.gov |
| Intramolecular Carbamoselenation | Pd(0) catalyst | Alkyne-tethered Selenol Esters | α-Alkylidenelactams | semanticscholar.org |
| Direct C-H Selenation | Palladium catalyst | Arenes with directing groups | Aryl Selenides | rsc.org |
| Cross-Coupling | Pd(0)/dppf | Aryl Halides, Thiols/Selenols | Aryl Thioethers/Selenoethers | researchgate.net |
Homolytic Aromatic Substitution (HAS) is a radical-mediated reaction pathway for the formation of new bonds to an aromatic ring. researchgate.net The general mechanism involves the addition of a radical species, such as an aryl radical (Ar•), to an aromatic ring (Ar'H), in this case, a this compound derivative. whiterose.ac.uk This addition step forms a resonance-stabilized radical intermediate known as a sigma-complex (Ar-Ar'H•). whiterose.ac.uk The final step is the rearomatization of this sigma-complex through the loss of an atom or group, typically a hydrogen atom, to yield the substituted aromatic product. whiterose.ac.uk
The aryl radicals required for the HAS reaction can be generated through several methods, including thermolysis, photolysis, or redox reactions involving a suitable precursor. researchgate.net For instance, the reaction of an aryl radical with the aromatic ring of a this compound would proceed via the addition of the radical to one of the ring carbons, followed by the abstraction of a hydrogen atom by another radical or an oxidant in the system to restore aromaticity. This process allows for the direct arylation of the tolyl group. Recent advances have highlighted intramolecular HAS reactions as a powerful methodology in modern synthesis. nih.gov
Generalized HAS Mechanism:
Initiation: Generation of an aryl radical (Ar•) from a precursor.
Propagation:
Addition of the aryl radical to the aromatic ring of the this compound to form a cyclohexadienyl radical intermediate (sigma-complex).
Abstraction of a hydrogen atom from the sigma-complex to restore aromaticity and form the substituted product.
Termination: Combination of radical species.
Cyclization and Rearrangement Reactions
This compound derivatives can participate in a variety of cyclization and rearrangement reactions, providing pathways to complex heterocyclic structures and functionally diverse molecules.
In recent years, there has been a significant focus on developing metal-free synthetic methods to reduce costs and environmental impact. nih.gov Several metal-free cyclization reactions involving organoselenium compounds have been reported. These reactions often proceed through radical or electrophilic pathways.
For example, visible-light-mediated reactions can generate selenium radicals from diselenides, which then trigger a selenylation/cyclization cascade with suitable substrates like acrylimide derivatives to form selenosubstituted pyrrolidine-2,5-diones. rsc.org Another approach involves the cascade selanylation/cyclization of alkynyl aryl ketones with sulfonoselenoates, which proceeds without a metal catalyst or an external oxidant to yield 3-selanyl-chromenones. researchgate.net Furthermore, the direct C(sp2)–H bond selenylation of N-heteroarenes can be achieved using a simple system of diorganoyl diselenides and trichloroisocyanuric acid at room temperature, demonstrating a green and efficient metal-free approach. nih.gov These methods highlight the versatility of selenium reagents in constructing cyclic frameworks without the need for transition metal catalysts. rsc.orgresearchgate.net
Organoselenium compounds, including derivatives of this compound, can undergo various intramolecular rearrangements. consensus.app A prominent example is the seleno-Claisen rearrangement, which is the selenium analogue of the well-known Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement typically involves an allyl aryl selenide. For an allyl this compound, heating would cause a concerted reorganization of electrons, leading to the migration of the allyl group from the selenium atom to the ortho position of the tolyl ring, forming a 2-allyl-4-methylbenzeneselenol intermediate, which would likely tautomerize. Seleno-Claisen rearrangements often proceed under milder conditions than their oxygen or sulfur counterparts. consensus.app
Another type of rearrangement is tautomerization, such as the equilibrium between selone and selenol forms (analogous to keto-enol tautomerism). The stability of the selone versus the selenol form can be influenced by factors like intramolecular and intermolecular hydrogen bonding. consensus.app
Theoretical and Computational Investigations of Tolyl Selenide Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It has been widely applied to study selenium-containing molecules, providing valuable information on their geometry, electronic properties, and reactivity. nih.govnih.gov DFT calculations for tolyl selenide (B1212193) systems typically employ functionals like B3LYP in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy. nih.govnih.govmaterialsciencejournal.org
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. materialsciencejournal.org For tolyl selenide systems, such as di-p-tolyl diselenide, these calculations can predict key structural parameters including bond lengths (e.g., C-Se, Se-Se), bond angles, and dihedral angles. These theoretical parameters provide a detailed picture of the molecular architecture. mdpi.com
| Parameter | Di-p-tolyl disulfide (Computational Model) | Description |
| C-S Bond Length | ~1.78 Å | The distance between the tolyl ring carbon and the sulfur atom. The analogous C-Se bond in this compound would be longer due to selenium's larger atomic radius. |
| S-S Bond Length | ~2.06 Å | The distance between the two sulfur atoms. The Se-Se bond in a diselenide would be significantly longer. |
| C-S-S Angle | ~105° | The angle formed by the carbon and two sulfur atoms. The C-Se-Se angle in a diselenide would be expected to be similar. |
| C-S-S-C Dihedral Angle | ~85° | Describes the twist around the S-S bond, defining the molecule's overall conformation. A similar dihedral angle is crucial for the 3D structure of diselenides. |
Note: Data is based on the structurally similar di-p-tolyl disulfide as a computational model to illustrate typical parameters obtained from geometry optimization. mdpi.com Actual values for this compound would differ.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
DFT calculations are highly effective for determining the energies of these orbitals and visualizing their spatial distribution. mdpi.comarxiv.org For a typical this compound, the HOMO is often localized on the selenium atom and the aromatic rings, indicating these are the primary sites for electrophilic attack. The LUMO distribution reveals the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govyoutube.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive. youtube.com
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 4.0 to 5.0 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. materialsciencejournal.org |
Note: These are representative values for aromatic organoselenium compounds derived from DFT studies. materialsciencejournal.orgajchem-a.com Specific values depend on the exact molecule and computational method.
The energies of the frontier orbitals are used to calculate various global reactivity descriptors that quantify a molecule's reactivity and stability. materialsciencejournal.org These descriptors provide a quantitative basis for comparing the reactivity of different this compound derivatives. researchgate.net
Key reactivity descriptors include:
Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO) / 2). A harder molecule is less reactive. materialsciencejournal.org
Chemical Softness (S) : The reciprocal of hardness (S = 1/η). A softer molecule is more reactive. materialsciencejournal.org
Electronegativity (χ) : The power of an atom to attract electrons (χ ≈ -(EHOMO + ELUMO) / 2).
Electrophilicity Index (ω) : A measure of the ability of a species to accept electrons (ω = μ²/2η, where μ is the chemical potential, approximately (EHOMO + ELUMO) / 2). materialsciencejournal.org
By calculating these parameters, researchers can predict how a this compound molecule will behave in a chemical reaction, identifying whether it will act as an electrophile or nucleophile and how readily it will react. mdpi.com
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent). h-brs.denih.gov
For this compound systems, MD simulations can be used to:
Explore the conformational landscape and the flexibility of the molecule in solution.
Simulate the interaction of a this compound derivative with a biological target, such as a protein or DNA, to understand its binding mechanism and stability. nih.gov
Investigate the structural properties of aggregates or materials composed of this compound molecules under different conditions, such as varying temperature or pressure. mdpi.comresearchgate.net
MD simulations provide a bridge between the static, quantum mechanical description and the macroscopic properties of a system, offering insights into processes that occur over timescales from picoseconds to microseconds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netlongdom.orgfiveable.me The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me
A QSAR study on a series of this compound derivatives would involve several steps:
Data Set Collection : A group of this compound analogs with experimentally measured biological activity (e.g., enzyme inhibition, antioxidant capacity) is compiled.
Descriptor Calculation : For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from DFT, such as HOMO/LUMO energies), and topological indices that describe the molecular structure. nih.gov
Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable.
Once validated, the QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. longdom.org
Molecular Docking Applications for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). jabonline.inresearchgate.net It is a critical tool in structure-based drug design. mdpi.com
The docking process involves:
Preparation : Obtaining the 3D structures of the ligand (this compound derivative) and the protein target.
Sampling : The docking algorithm explores a vast number of possible binding poses of the ligand within the active site of the protein.
Scoring : A "scoring function" is used to estimate the binding affinity for each pose. The pose with the best score (typically the most negative binding energy) is predicted as the most likely binding mode. mdpi.comnih.gov
For this compound compounds, docking can predict how they interact with specific amino acid residues in an enzyme's active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, or interactions involving the selenium atom. nih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. While some docking programs may require specific parameterization to handle selenium atoms correctly, it is a widely used method for studying organoselenium compounds. nih.govschrodinger.com
Advanced Computational Methods
Advanced computational methods provide deep insights into the electronic structure and reactivity of this compound systems. These theoretical and computational investigations are crucial for understanding the nuanced behaviors of these organoselenium compounds, particularly in the context of their interactions and transformations.
Energy Decomposition Analysis (EDA) and ETS-NOCV for Metal-Ligand Bond Characterization
Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the interaction energy between molecular fragments, offering a quantitative interpretation of chemical bonds. researchgate.netillinois.eduyoutube.com When applied to metal-tolyl selenide complexes, EDA partitions the total interaction energy (ΔEint) into physically meaningful components. A common scheme decomposes the interaction energy into three main terms: electrostatic interaction (ΔVelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb). researchgate.net
ΔVelstat represents the classical electrostatic attraction or repulsion between the unperturbed charge distributions of the interacting fragments.
ΔEPauli accounts for the destabilizing interactions that arise from the repulsion between electrons in occupied orbitals of the fragments due to the Pauli exclusion principle.
ΔEorb corresponds to the stabilizing energy gain from the mixing of occupied and virtual orbitals of the fragments, which includes charge transfer and polarization effects.
The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method further enhances this analysis by decomposing the orbital interaction term (ΔEorb) into contributions from different types of bonding interactions (e.g., σ, π, δ). researchgate.netnih.govresearchgate.net This is achieved by analyzing the deformation density, which is the change in electron density upon bond formation. The NOCVs are pairs of orbitals that describe the charge flow between the interacting fragments, and the eigenvalues of the NOCV matrix correspond to the amount of charge transferred.
In the context of a hypothetical metal-tolyl selenide complex, an EDA-NOCV analysis would allow for the characterization of the metal-selenium bond. For instance, it could quantify the relative contributions of σ-donation from the this compound ligand to the metal and π-backdonation from the metal to the ligand.
Below is an illustrative EDA data table for a hypothetical transition metal complex with a this compound ligand, demonstrating how the interaction energy might be decomposed.
| Energy Component | Value (kcal/mol) | Percentage of Total Attraction | Description |
| ΔEint | -45.0 | - | Total Interaction Energy |
| ΔEPauli | +120.0 | - | Pauli Repulsion |
| ΔVelstat | -90.0 | 54.5% | Electrostatic Attraction |
| ΔEorb | -75.0 | 45.5% | Orbital (Covalent) Interaction |
| Total Attraction | -165.0 | 100% | Sum of attractive components |
Further decomposition of the orbital interaction term using ETS-NOCV could yield the following insights for our hypothetical complex:
| Orbital Contribution | ΔE (kcal/mol) | Description |
| σ-donation (Se → M) | -55.0 | Charge transfer from a selenium lone pair to an empty metal d-orbital. |
| π-backdonation (M → Se) | -15.0 | Charge transfer from an occupied metal d-orbital to an empty orbital on the selenide ligand. |
| Other | -5.0 | Minor orbital contributions. |
This level of detailed analysis is instrumental in understanding the nature of the metal-ligand bond, which in turn influences the complex's stability, reactivity, and spectroscopic properties.
Consideration of Relativistic Effects in Heavy Element Chemistry
Selenium, being a fourth-row element, possesses a significant nuclear charge, which causes its inner-shell electrons to move at speeds approaching a fraction of the speed of light. researchgate.net This necessitates the inclusion of relativistic effects in accurate computational models of this compound systems. d-nb.info Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. uoi.grnih.gov
Scalar Relativistic Effects: These effects are independent of spin and lead to a contraction of s and p orbitals and an expansion and destabilization of d and f orbitals. This is due to the relativistic mass increase of electrons moving at high velocities, causing them to be drawn closer to the nucleus. The expanded d orbitals of selenium can influence its bonding with other elements.
Spin-Orbit Coupling: This is the interaction between an electron's spin and its orbital angular momentum. For heavier elements like selenium, this effect can be substantial, influencing molecular properties such as NMR chemical shifts and the fine structure of electronic spectra. nih.govresearchgate.net
Computational methods that account for relativity, such as those based on the Zeroth-Order Regular Approximation (ZORA) or the Dirac equation, are essential for accurately predicting the properties of selenium compounds. uoi.grnih.gov For example, relativistic DFT calculations have been shown to be crucial for reproducing experimental 77Se NMR chemical shifts. nih.govresearchgate.net The spin-orbit contribution can significantly alter the calculated shielding tensor, leading to a more accurate prediction of the chemical shift.
The table below illustrates the potential magnitude of relativistic corrections on the calculated 77Se NMR chemical shift for a generic aryl selenide, based on findings for various selenium species. nih.govresearchgate.net
| Calculation Level | Calculated 77Se Shielding (ppm) | Correction (ppm) |
| Non-relativistic | 1850 | - |
| Scalar Relativistic | 1780 | -70 |
| Spin-Orbit Relativistic | 1650 | -130 |
These data highlight that neglecting relativistic effects can lead to significant errors in the predicted properties of this compound systems.
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. rsc.orgresearchgate.net Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. chemrxiv.org By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the lowest energy reaction pathways. rsc.orgfigshare.com
Consider a hypothetical oxidative addition reaction where a palladium(0) complex reacts with di-p-tolyl diselenide, a common precursor to this compound compounds. A computational study of this reaction would typically involve the following steps:
Geometry Optimization: The structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy geometries.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. Reactants, products, and intermediates will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it connects the desired reactants and products.
Calculation of Reaction Energetics: The energies of all optimized structures are calculated to determine the activation barriers and reaction energies. Solvation effects are often included using implicit or explicit solvent models to better reflect experimental conditions.
For the oxidative addition of di-p-tolyl diselenide to a Pd(0) complex, DFT calculations could be used to distinguish between different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving an intermediate. researchgate.netchemrxiv.org
The following table provides a hypothetical free energy profile for such a reaction, as would be determined by DFT calculations.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Pd(L)2 + (p-TolSe)2 | 0.0 |
| TS1 | Transition state for concerted oxidative addition | +15.2 |
| Product | cis-Pd(L)2(Se-p-Tol)2 | -25.8 |
Such computational studies provide invaluable insights into the feasibility of a proposed reaction mechanism and can guide the design of new catalysts and reaction conditions for transformations involving this compound and related compounds. nih.govresearchgate.netresearchgate.net
Applications of Tolyl Selenide in Organic Synthesis
Role as Synthetic Intermediates and Reagents
Tolyl selenide (B1212193) and its derivatives are versatile intermediates and reagents in modern organic synthesis. pageplace.degoogle.com Their utility stems from the unique reactivity of the carbon-selenium (C-Se) bond, which can be cleaved or transformed under various conditions to construct complex molecules. pageplace.de Organoselenium compounds, including tolyl selenides, can participate in electrophilic, nucleophilic, and radical processes, making them valuable tools for creating a wide range of chemical bonds. nih.gov
As synthetic intermediates, organic selenides are crucial for preparing more complex structures. arkat-usa.org For instance, they can be converted into α,β-unsaturated carbonyl compounds through an oxidative elimination sequence, a foundational transformation in organoselenium chemistry. pageplace.de This process involves the selenation of an enolate to form an α-selenocarbonyl compound, which is then oxidized to a selenoxide. The selenoxide subsequently undergoes a syn-elimination reaction under mild conditions to yield the unsaturated product. pageplace.de
Furthermore, tolyl selenides serve as precursors for generating other reactive species. For example, the C-Se bond can be cleaved to form selenide anions, which are potent nucleophiles used in substitution reactions. nih.gov These intermediates are key in introducing the selenyl group into various organic frameworks, which can then be manipulated in subsequent synthetic steps. nih.gov The ability to introduce functional groups like zirconium, tin, boron, or halogens into organoselenium compounds creates difunctional reagents that are instrumental in stereoselective synthesis. researcher.life
The table below summarizes key transformations where tolyl selenide derivatives act as pivotal intermediates.
| Transformation | Intermediate | Reagent/Condition | Product Type | Reference |
| Desaturation of Carbonyls | α-(Tolylseleno)ketone | Oxidation (e.g., H₂O₂) | α,β-Unsaturated Ketone | pageplace.de |
| Nucleophilic Substitution | Tolylselenide Anion (Tolyl-Se⁻) | Reduction of Di(p-tolyl) diselenide | Functionalized Selenides | nih.gov |
| Wittig-type Reactions | α-(Phenylselanyl) arsonium (B1239301) ylides | Transylidation | (Z)-α-Selanyl-α,β-unsaturated compounds | researcher.life |
| Precursor for Selenaterials | Bis(trialkylsilyl)selenides | Reaction with metal compounds | Metal Selenide Thin Films (ALD) | nih.gov |
Catalytic Applications in Organic Transformations
This compound derivatives have gained prominence not only as stoichiometric reagents but also as effective catalysts in a variety of organic transformations. Their catalytic activity is often associated with the ability of the selenium atom to cycle between different oxidation states.
Organoselenium compounds, including tolyl selenides, have been successfully employed in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. In these reactions, the organoselenium moiety can act as a pseudohalide, facilitating the cleavage of the C-Se bond to participate in catalytic cycles with metals like palladium. researchgate.net
Selenium-ligated palladium(II) complexes, which can be formed in situ from selenides, have demonstrated extremely high activity as catalysts for the Heck reaction, often outperforming their phosphorus and sulfur analogues. nih.gov These catalysts are valued for their stability and high activity without the need for additives. nih.gov In Suzuki-Miyaura cross-coupling, tolyl selenides can be coupled with organoboron reagents. For example, the Herrmann–Beller palladacycle, formed from Pd(OAc)₂ and P(o-tolyl)₃, is a highly active precatalyst for such reactions, although its mechanism can be complex, involving various active palladium species. nih.gov
Research has demonstrated that vinyl, aryl, alkynyl, and heteroaryl selenides are all suitable substrates for palladium-catalyzed cross-coupling reactions with partners for Suzuki, Negishi, Sonogashira, and Kumada reactions. researchgate.net
Table of this compound in C-C Coupling Reactions
| Reaction Type | Catalyst System | Substrates | Product | Key Feature | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / P(o-tolyl)₃ | Aryl Selenide, Arylboronic Acid | Biaryl | High catalyst activity and stability. nih.gov | nih.gov |
| Heck | Selenium-ligated Pd(II) complexes | Aryl Bromide, Alkene | Substituted Alkene | Catalyst outperforms phosphorus and sulfur analogues. nih.gov | nih.gov |
| Kumada | Pd(PPh₃)₄ | Vinyl/Aryl Selenide, Grignard Reagent | Substituted Alkene/Biaryl | Organoselenide acts as a pseudohalide. researchgate.net | researchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂ / Cu(OAc)₂ | Acetylenic Selenide, Terminal Alkyne | Diacetylene | Reaction involves the selanyl (B1231334) functional group. researchgate.net | researchgate.net |
Selenides, including this compound, are effective catalysts for a range of oxidative transformations, typically using environmentally benign oxidants like hydrogen peroxide (H₂O₂). nih.gov In these catalytic cycles, the selenide is oxidized in situ to a selenoxide or other higher-valent selenium species, which then acts as the active oxygen-transfer agent. nih.govmdpi.com The selenium species is subsequently reduced back to the selenide, completing the catalytic loop. nih.gov
These catalytic systems have been applied to various oxidation reactions, including the epoxidation of alkenes, the Baeyer–Villiger oxidation of ketones, and the oxidation of sulfides to sulfoxides and sulfones. nih.gov The efficiency of these reactions highlights the role of organoselenium compounds as powerful tools for selective oxidation under mild conditions. rsc.org For example, dendrimeric polyphenyl selenide can catalyze the oxidation of bromide with hydrogen peroxide for subsequent bromination reactions with alkenes. nih.gov
The formation of bonds between an aryl group and a heteroatom (C-X, where X can be S, Si, Sn, Se, N, etc.) is a fundamental process in organic chemistry. nih.gov this compound chemistry provides pathways for creating such bonds. A notable method involves using arylammonium salts as substrates in a transition-metal-free SₙAr process to form various C-X bonds, including C-Se bonds. nih.govscienceopen.com This strategy is valued for its mild reaction conditions and broad functional group compatibility. nih.gov
Additionally, nickel-catalyzed reactions have been developed for the synthesis of aryl sulfides and selenides from aryl halides and organic disulfides/diselenides, showcasing another route to C-S and C-Se bond formation. researchgate.net These methods provide efficient access to a wide variety of diaryl sulfides and selenides. researchgate.net
Stereoselective Synthesis Methodologies
Organoselenium chemistry is a powerful tool for stereoselective synthesis, enabling the selective introduction of functionalities into complex molecules under mild conditions. nih.gov The unique properties of selenium allow for highly selective transformations that can be applied to the synthesis of chiral building blocks and natural products. nih.gov
Chiral selenium compounds are particularly important in asymmetric synthesis. nih.gov Enantiomerically pure chiral diselenides have been synthesized and used to transfer chirality in stereoselective reactions, such as the methoxyselenenylation of alkenes. cardiff.ac.uk The reaction of an electrophilic selenium species with an olefinic double bond forms a three-membered seleniranium ion intermediate. cardiff.ac.uk The subsequent nucleophilic attack on this intermediate dictates the stereochemical outcome of the reaction, which can be controlled with chiral selenium reagents. cardiff.ac.uk
While direct examples specifically citing this compound in a broad range of stereoselective methodologies are specialized, the principles established with phenyl selenide and other aryl selenides are generally applicable. For example, a convenient procedure for the stereoselective synthesis of (Z)-allyl selenides has been developed from the reaction of diselenides with Baylis-Hillman adducts. nih.gov Furthermore, highly efficient and stereoselective syntheses of bis(E-2-halovinyl) selenides have been achieved through the anti-addition of selenium dihalides to alkynes. mdpi.com
Green Chemistry Aspects in Synthetic Applications
In recent years, there has been a significant effort to align organoselenium chemistry with the principles of green chemistry. nih.gov This involves developing more environmentally sustainable methodologies by using alternative solvents, efficient energy sources, and catalytic processes to minimize waste and avoid toxic reagents. nih.govresearchgate.net
Key green aspects in the synthetic applications of this compound and related compounds include:
Use of Greener Solvents: Methodologies have been developed for the synthesis of diaryl selenides using ionic liquids or recyclable solvents like polyethylene (B3416737) glycol (PEG), which reduces the reliance on volatile organic compounds. rsc.orgscispace.com
Catalytic Processes: The use of this compound derivatives in catalytic amounts, particularly in oxidation reactions with H₂O₂, is inherently greener than using stoichiometric, often toxic, heavy-metal oxidants. nih.govmdpi.com Selenium-catalyzed reactions are noted for their high efficacy and mild conditions. nih.gov
Alternative Energy Sources: Green syntheses of organoselenium compounds have been achieved using alternative energy sources such as visible light, ultrasound irradiation, and microwave irradiation, which can lead to shorter reaction times and reduced energy consumption. nih.govresearchgate.net For instance, a visible-light-promoted protocol allows for the efficient synthesis of α-alkyl selenomethyl ketones under air at room temperature, avoiding the need for bases, oxidants, or external photocatalysts. nih.gov
Solvent-Free Conditions: Performing reactions without a solvent is a core principle of green chemistry. Protocols for synthesizing organoselenium compounds, such as vinylic bis-selenides, have been developed under solvent-free conditions, resulting in quantitative yields and high stereoselectivity. scispace.com
These approaches demonstrate a clear trend towards making the synthesis and application of this compound and other organoselenium compounds more sustainable and environmentally benign. researchgate.netrsc.org
Applications of Tolyl Selenide in Materials Science
Development of Organoselenium-Based Functional Materials
Organoselenium compounds, including tolyl selenide (B1212193), are integral to the creation of advanced functional materials. The incorporation of selenium into organic molecules imparts unique optical and electronic properties. Selenium-containing polymers, for instance, are noted for their high refractive indices, which can be attributed to the high molar refraction of chalcogenides. These materials also exhibit interesting photodegradable and electrochemical properties.
The synthesis of functionalized organoselenium materials often involves the versatile reactivity of the carbon-selenium bond. Methodologies for creating these materials are continually being developed, with a focus on sustainable and efficient synthetic routes. The resulting organoselenium compounds serve as building blocks for more complex architectures with tailored functionalities.
| Property | Description | Potential Application |
|---|---|---|
| High Refractive Index | Resulting from the high molar refraction of selenium. | Optical materials, lenses, and coatings. |
| Photodegradability | Breakdown of the material upon exposure to light. | Photoresists and degradable polymers. |
| Electrochemical Activity | Ability to undergo redox reactions. | Sensors, batteries, and electrocatalysis. |
Integration into Semiconductor Technologies
While the broader class of metal selenides, such as zinc selenide (ZnSe) and lead selenide (PbSe), are well-established semiconductor materials, the direct application of tolyl selenide as a primary semiconductor in thin-film transistors or other electronic devices is not extensively documented in current research. researchgate.netazom.com Organic semiconductors are an active area of research, with a focus on p-type materials for various electronic applications. science.govresearchgate.net However, specific studies detailing the semiconductor properties and device integration of discrete this compound molecules are limited. The focus in organic electronics has largely been on larger conjugated polymer systems and other small molecules designed for efficient charge transport. heeneygroup.comsigmaaldrich.com
Applications in Energy Storage and Conversion Devices (e.g., Photovoltaic Cells, Sodium-Ion Batteries)
In the realm of energy storage and conversion, metal selenides have shown promise as anode materials for sodium-ion batteries due to their high theoretical capacity. sciepublish.comsciepublish.comresearchgate.netjproeng.comresearchgate.net However, the direct use of this compound in this capacity has not been a primary focus of research. The investigation into cathode materials for sodium-ion batteries is also an active field, but again, the specific role of this compound is not prominently featured. doi.orgresearchgate.net
Similarly, in the area of photovoltaic cells, while selenium-containing compounds and thin films are utilized, particularly in dye-sensitized solar cells and as absorber layers, the specific application of this compound is not well-documented. nih.govmdpi.comdiva-portal.orguea.ac.uk Research in this area tends to concentrate on inorganic selenide thin films or more complex organic dyes for efficient light harvesting and charge separation. uea.ac.ukktu.eduyoutube.com The potential use of this compound as an electrolyte additive in sodium-ion batteries is a possibility for future investigation, as various organic and inorganic additives are being explored to enhance battery performance. sciepublish.comsciepublish.comjproeng.com
Coordination Chemistry of this compound Ligands
This compound and its derivatives have demonstrated significant utility as ligands in coordination chemistry, particularly in the formation of palladium complexes. These complexes have been synthesized and characterized extensively, revealing insights into their structure and bonding.
The synthesis of palladium(II) complexes bearing selenium-containing ligands, including those derived from this compound, is well-established. These complexes often feature a square planar geometry around the palladium center. Characterization is typically carried out using a suite of analytical techniques, including NMR spectroscopy, X-ray crystallography, and mass spectrometry, to confirm the structure and coordination of the ligand to the metal. The stability and reactivity of these complexes can be tuned by modifying the substituents on the tolyl group or by introducing other functional groups to the ligand.
Palladium complexes featuring selenium-based ligands, such as those derived from this compound, have shown remarkable activity as catalysts in a variety of organic reactions. science.gov Notably, they have been employed in carbon-carbon bond-forming reactions like the Heck and Suzuki-Miyaura couplings. doi.org The electronic properties of the selenium atom in the this compound ligand can influence the catalytic activity of the palladium center, often leading to higher efficiency and stability compared to analogous sulfur- or phosphorus-based ligands. science.gov The design of novel this compound-based ligands continues to be an active area of research, with the aim of developing more efficient and selective catalysts for a broader range of chemical transformations.
| Reaction | Role of this compound Ligand | Significance |
|---|---|---|
| Heck Coupling | Enhances catalytic activity and stability of the palladium center. science.gov | Efficient formation of carbon-carbon bonds. science.gov |
| Suzuki-Miyaura Coupling | Modulates the electronic properties of the catalyst for improved performance. doi.org | Versatile method for synthesizing biaryls. doi.org |
Supramolecular Assemblies and Polymer Chemistry (e.g., Coordination Polymers)
The ability of selenium to participate in secondary bonding interactions makes this compound a candidate for the construction of supramolecular assemblies. mdpi.comgoogle.com These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. While the supramolecular chemistry of various organoselenium compounds has been explored, the specific use of this compound in designing complex supramolecular architectures is an area with potential for further investigation.
In polymer chemistry, the incorporation of selenium-containing monomers can lead to the formation of coordination polymers with interesting properties. nih.gov Selenium-containing polymers have been synthesized and are noted for their unique optical and electrochemical characteristics. researchgate.netazom.com The development of polymers derived from or incorporating this compound units could lead to new materials with tailored functionalities for various applications.
High Refractive Index Materials
Synthetic polymers with a high refractive index (RI) are crucial for various optical applications, including advanced display devices, lenses, and optical waveguides. The refractive index of a polymer can be enhanced by introducing moieties with high molar refraction and low molar volume. Selenium, a chalcogen group element, possesses a significantly higher molar refraction than its lighter counterpart, sulfur, making it an excellent candidate for increasing the RI of polymeric materials.
Research has demonstrated that incorporating selenium-containing structures, which are analogous to this compound, into polymer backbones can dramatically increase their refractive index. A notable study focused on the synthesis of novel selenium-containing polyimides (PIs). By incorporating a selenium-containing diamine, bis(4-aminophenyl)selanide, into the polymer structure, researchers were able to achieve exceptionally high RI values.
The study compared four polyimides with varying selenium content. The results clearly showed a positive correlation between the selenium content and the resulting refractive index of the material. A polyimide without any selenium (PI-1) exhibited an RI of 1.763 at a wavelength of 633 nm. In contrast, incorporating the selenium-containing diamine (PI-2) boosted the RI to 1.953. A polyimide containing selenium in both the diamine and dianhydride repeating units (PI-4) achieved an RI of 1.968, which was reported as the highest intrinsic refractive index for a polyimide at the time. researchgate.net This significant increase underscores the effectiveness of aryl selenide structures in developing high-performance optical materials. Such polymers have potential use as anti-reflection coatings. researchgate.net
Table 1: Refractive Index of Selenium-Containing Polyimides at 633 nm
| Polymer ID | Selenium Content (Theoretical Mass %) | Refractive Index (n @ 633 nm) |
|---|---|---|
| PI-1 | 0% | 1.763 |
| PI-2 | 14.2% | 1.953 |
| PI-3 | 11.4% | 1.903 |
This table presents data on the refractive index of four different polyimides, showing the effect of increasing selenium content on this optical property. researchgate.net
Corrosion Control Applications
Organoselenium compounds have emerged as a promising class of corrosion inhibitors, valued for their ability to form a protective layer on metal surfaces, thereby preventing degradation in aggressive environments. researchgate.net The effectiveness of these inhibitors is often attributed to the presence of selenium atoms, which can act as adsorption centers, facilitating the formation of a stable film that shields the metal from corrosive agents. bohrium.com
While specific research focusing exclusively on this compound is limited, studies on structurally analogous diorganyl diselenides provide significant insight into their potential as corrosion inhibitors. For instance, research on diorganyl diselenide bis-Schiff bases has demonstrated their remarkable efficacy in protecting carbon steel in hydrochloric acid (HCl) solutions. These compounds combine the properties of the diselenide linkage with the film-forming capabilities of Schiff bases.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have been used to evaluate their performance. The results showed that these diselenide-based compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds was found to be very high, reaching over 98% at a concentration of 3.2 × 10⁻⁴ M. bohrium.com This high level of protection is due to the strong adsorption of the inhibitor molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm and involves both chemical and physical adsorption mechanisms. bohrium.com The presence of the tolyl group in similar molecules has also been associated with effective corrosion inhibition. nih.govresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Diorganyl Diselenide Bis-Schiff Bases
| Inhibitor Compound | Concentration (M) | Corrosion Inhibition Efficiency (%) |
|---|---|---|
| DSBSF | 3.2 × 10⁻⁴ | 93.84% |
| DSBSBr | 3.2 × 10⁻⁴ | 96.12% |
This table shows the supreme protection efficacies of three diorganyl diselenide-based bis-Schiff bases for carbon steel in a 1.0 M HCl solution. bohrium.com
Advanced Research Directions and Future Perspectives in Tolyl Selenide Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future of tolyl selenide (B1212193) synthesis is increasingly geared towards "green" chemistry principles, prioritizing environmental friendliness, atom economy, and energy efficiency. sciencegate.app Research is actively moving away from traditional methods that may require harsh conditions or toxic reagents, toward more sophisticated and sustainable alternatives. arkat-usa.orgresearchgate.net
Key areas of development include:
Metal-Free Synthesis: A significant advancement is the development of metal-free protocols, which avoid contamination of products with transition metals. nih.gov One such approach involves the reaction of arylboronic acids with arylseleninic acids, which can proceed without metals, bases, or oxidants, offering an efficient and environmentally benign route to diaryl selenides. sciencegate.appresearchgate.net
Photocatalysis and Photo-induced Reactions: Leveraging light as a clean and abundant energy source is a major trend. nih.gov Photo-induced, catalyst-free methods for creating unsymmetrical diaryl selenides from triarylbismuthines and diaryl diselenides have been developed. nih.gov Similarly, visible-light-mediated protocols, sometimes using organic dyes as photocatalysts, enable the efficient selenylation of various organic molecules under mild conditions. nih.govrsc.org Sunlight itself has been successfully used to drive the direct selenylation of certain heterocycles. nih.gov
Advanced Catalytic Systems: While some methods move away from metals, others focus on developing more efficient and reusable catalysts. Copper-catalyzed cross-coupling reactions of aryl halides, arylboronic acids, and elemental selenium powder represent a modern approach to forming the C-Se bond. nih.gov Chelation-assisted C–H activation, catalyzed by metals like rhodium or palladium, allows for the direct and regioselective introduction of a selenyl group onto an aromatic ring, maximizing atom economy by avoiding the need for pre-functionalized substrates. acs.orgrsc.org
Sustainable Reaction Media and Conditions: The use of greener solvents like ionic liquids, or eliminating solvents entirely through techniques like ball-milling, is gaining traction. nih.govrsc.orgnih.gov These methods not only reduce waste but can also lead to shorter reaction times and improved yields. nih.gov
Table 1: Comparison of Modern Synthetic Routes for Diaryl Selenides
| Method | Key Features | Catalyst/Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Deborylative Selanylation sciencegate.appresearchgate.net | Metal-free C-Se bond formation | Arylboronic acid, Arylseleninic acid | Solvent-free or EtOH:H₂O | Environmentally friendly, no metal catalyst, high atom economy. |
| Photo-induced Arylation nih.gov | Transition-metal-free | Triarylbismuthine, Diaryl diselenide | Near-UV light irradiation | Avoids metal contamination, proceeds under mild conditions. |
| Visible-Light Photocatalysis nih.gov | C-H Selenylation | Diaryl diselenide, Organic dye (e.g., Rose Bengal) | Blue LED, Room temp. | Uses visible light, efficient for various substrates. |
| C-H Activation acs.org | Chelation-assisted direct functionalization | Rh(III) complex, Diselenides | Mild conditions | High atom economy, excellent regioselectivity and functional group tolerance. |
| Mechanochemistry nih.gov | Solvent-free synthesis | Aryl iodide, Selenol, K₂CO₃/Al₂O₃ | Ball-milling | Shorter reaction times, solvent-free, good to excellent yields. |
Exploration of Undiscovered Reactivity Patterns and Mechanisms
Future research will delve deeper into the fundamental reactivity of tolyl selenide, aiming to uncover novel transformations and gain a more precise understanding of reaction mechanisms. This knowledge is crucial for designing new synthetic applications and controlling reaction outcomes with greater precision.
Promising research avenues include:
Radical Chemistry: The relatively weak C-Se (234 kJ/mol) and Se-Se bonds mean that diaryl selenides and diselenides are excellent precursors for generating arylseleno radicals (ArSe•), particularly under photochemical conditions. mdpi.comwikipedia.org These radicals can participate in a variety of transformations, including addition to unsaturated bonds and substitution reactions. mdpi.comnih.gov Mechanistic studies suggest that an aryl radical can be captured by a diaryl diselenide to produce an unsymmetrical diaryl selenide and a seleno radical, which continues the reaction pathway. nih.gov Understanding and controlling these radical processes is a key area for future exploration. nih.gov
Catalytic Activity: Organoselenium compounds, including diaryl selenides, are known to act as catalysts in various organic reactions, often mimicking the function of selenoenzymes like glutathione (B108866) peroxidase. nih.gov This catalytic activity typically involves the selenium atom cycling through different oxidation states. rsc.org Future work is focused on designing novel this compound derivatives with enhanced catalytic efficiency and selectivity for specific transformations, such as selective oxidations. nih.gov
Electrophilic Cyclization: The reaction of a diselenide with an oxidizing agent can generate a potent electrophilic selenium species. nih.gov This electrophile can trigger intramolecular cyclization reactions in suitably designed substrates containing double or triple bonds, leading to the formation of complex heterocyclic structures containing a selenium moiety. nih.gov Exploring the scope of these cyclization reactions and developing asymmetric variants are active areas of research.
Mechanistic Elucidation: Detailed mechanistic investigations, combining experimental techniques with computational studies, are essential for progress. For example, understanding the formation and reactivity of key intermediates like seleniranium ions in electrophilic additions or clarifying the pathways of metal-catalyzed C-H activation will enable the rational design of more efficient and selective reactions. acs.orgnih.gov
Integration of Advanced Computational Techniques for Predictive Design
Computational chemistry is becoming an indispensable tool in the study of organoselenium compounds, enabling researchers to predict properties, elucidate reaction mechanisms, and design new molecules with desired functions in silico, thereby reducing experimental costs and time. nih.gov
Key applications of computational techniques include:
Mechanism and Reactivity Studies: Density Functional Theory (DFT) is widely used to map out the energy profiles of reaction pathways, identify transition states, and validate proposed mechanisms. rsc.org For instance, DFT calculations have been used to support the proposed six-membered transition state in the calcium-mediated synthesis of diaryl selenides. rsc.org Reliable prediction of geometries and bond dissociation energies is crucial, with specific levels of theory, such as B3PW91/6-311G(2df,p), being recommended for accurate results with organoselenium compounds. acs.org
Predictive Design of Novel Compounds: Computational models can predict the electronic, optical, and chemical properties of yet-to-be-synthesized this compound derivatives. researchgate.net This allows for the virtual screening of large libraries of compounds for specific applications, such as identifying candidates with optimal properties for use as ligands in catalysis or as components in organic electronic materials. rsc.org
Molecular Docking and Biological Activity: In medicinal chemistry, molecular docking simulations are used to predict how organoselenium compounds bind to biological targets like proteins and enzymes. nih.govchemrxiv.org These in silico studies can identify promising candidates for drug development by calculating binding affinities and analyzing interactions with the active site of a target protein. nih.govnih.gov This approach has been used to screen selenocompounds as potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov
Table 2: Application of Computational Techniques in this compound Research
| Technique | Purpose | Key Findings / Application Area |
|---|---|---|
| Density Functional Theory (DFT) acs.org | Reaction mechanism elucidation, property prediction. | Calculating transition state energies, predicting molecular geometries and bond energies, supporting experimental mechanistic proposals. |
| Molecular Docking nih.govnih.gov | Predicting biomolecular interactions. | Screening for potential enzyme inhibitors (e.g., SARS-CoV-2 Mpro), predicting binding affinities and modes. |
| Quantitative Structure-Activity Relationship (QSAR) nih.gov | Correlating chemical structure with biological activity. | Developing models to predict the therapeutic potential of new organoselenium compounds based on their structural features. |
| Ab Initio Molecular Orbital Theory acs.org | High-accuracy calculation of electronic structure. | Providing benchmark data for geometries and energies to validate more cost-effective DFT methods. |
Expanding Applications in Emerging Fields
The unique properties of the selenium atom endow this compound and related compounds with significant potential in a range of high-technology and biomedical fields. Research is focused on translating their fundamental chemical properties into practical applications.
Advanced Catalysis: Beyond their intrinsic catalytic activity, tolyl selenides are being explored as ligands for transition metal catalysts. acs.org The soft nature of the selenium atom allows for strong coordination to soft metal centers, potentially modulating the catalyst's reactivity and selectivity in important organic transformations.
Materials Science: Organoselenium compounds are valuable precursors for the synthesis of semiconductor materials. acs.org Their controlled decomposition can yield metal selenide nanoparticles and thin films with applications in electronics and photovoltaics. There is also growing interest in incorporating the C-Se bond into π-conjugated systems for use in organic electronics, leveraging selenium's influence on the material's electronic properties. acs.org
Medicinal Chemistry and Chemical Biology: The biological activity of organoselenium compounds is a major driver of research. nih.gov Diaryl selenides are known to possess antioxidant properties, partly due to their ability to mimic the enzyme glutathione peroxidase. nih.gov This has led to investigations into their potential as therapeutic agents. More recently, in silico and synthetic studies have explored diaryl selenide derivatives as potential inhibitors of viral enzymes, highlighting their promise in antiviral drug discovery. nih.govchemrxiv.orgnih.gov
Environmental Remediation: An emerging application is in environmental science. Photocatalytic methods are being developed for the treatment of organoselenium pollutants in water. nih.govchemrxiv.org These advanced oxidation processes can break down toxic organoselenium compounds, such as selenomethionine, into less harmful inorganic selenium species like selenite (B80905) and selenate. nih.govchemrxiv.org
Q & A
Q. What are the key considerations in synthesizing Tolyl selenide with controlled purity and morphology?
- Methodological Answer : Synthesis requires precise control of reaction parameters (temperature, precursor ratios, and solvent selection) to avoid unintended byproducts. Techniques like solvothermal synthesis (used for bismuth selenide nanostructures ) or electrochemical deposition (as in CdSe film studies ) can be adapted. Post-synthesis characterization via XRD and TEM is critical to verify crystallinity and morphology. Surface ligands (e.g., thiols or polymers) may stabilize the compound, as seen in quantum dot synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Raman spectroscopy identifies vibrational modes linked to Se-C bonds, while XPS confirms oxidation states of selenium and aromatic groups. For electronic structure analysis, UV-Vis-NIR spectroscopy (used in PbSe quantum dot studies ) and angle-resolved photoemission spectroscopy (ARPES, applied to FeSe ) are recommended. Pair these with DFT calculations (e.g., GGA approximations ) to correlate experimental and theoretical data.
Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert and oxidative atmospheres quantifies decomposition thresholds. Compare results with computational predictions of bond dissociation energies using density functional theory (DFT) . For example, SnS and SnSe thermal conductivity discrepancies highlight the need for experimental validation of computational models .
Q. What experimental protocols are used to evaluate the cytotoxicity of this compound in vitro?
- Methodological Answer : Use primary cell lines (e.g., hepatocytes ) for acute toxicity assays, monitoring cell viability via MTT or Calcein-AM. Correlate cytotoxicity with Se ion release (via ICP-MS) and oxidative stress markers (e.g., ROS assays). Surface coating strategies (e.g., PEGylation ) can mitigate toxicity, as demonstrated in CdSe quantum dot studies.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s electronic structure predictions?
Q. What methodologies are used to analyze anisotropic properties (e.g., thermal/electrical conductivity) in this compound crystals?
- Methodological Answer : Use directional measurements (e.g., four-probe resistivity along crystal axes) and compare with lattice dynamics simulations . For thermal conductivity, apply time-domain thermoreflectance (TDTR) and reconcile discrepancies via phonon scattering models, as done for SnS/SnSe .
Q. How can researchers design studies to investigate this compound’s biocompatibility for biomedical applications?
- Methodological Answer : Conduct longitudinal in vivo studies tracking selenium biodistribution (via isotopic labeling ) and organ-specific toxicity. For tissue repair applications, mimic protocols from cardiac selenide studies , using IV administration and monitoring redox-sensitive biomarkers (e.g., glutathione levels).
Q. What mechanistic studies are needed to elucidate this compound’s role in catalytic reactions (e.g., hydrogen evolution)?
Q. How does this compound’s quantum efficiency in optoelectronic devices compare to inorganic selenides like PbSe?
Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting thermal conductivity reports)?
- Methodological Answer : Apply error-propagation analysis to identify systematic biases (e.g., substrate effects in thin-film measurements ). Use Bayesian inference to weigh conflicting datasets, as suggested in SnS/SnSe thermal studies . Cross-validate with independent techniques (e.g., ultrasonic velocity measurements ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
